2-(4-Phenoxyphenyl)piperazine

Medicinal Chemistry Structure-Activity Relationship Chemical Synthesis

2-(4-Phenoxyphenyl)piperazine (CAS: 1368901-72-7) is an organic compound characterized by a piperazine ring substituted at the 2-position with a 4-phenoxyphenyl group. With the molecular formula C₁₆H₁₈N₂O and a molecular weight of 254.33 g/mol, this compound is classified within the broader categories of diphenylethers and N-arylpiperazines.

Molecular Formula C16H18N2O
Molecular Weight 254.33 g/mol
Cat. No. B15303268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Phenoxyphenyl)piperazine
Molecular FormulaC16H18N2O
Molecular Weight254.33 g/mol
Structural Identifiers
SMILESC1CNC(CN1)C2=CC=C(C=C2)OC3=CC=CC=C3
InChIInChI=1S/C16H18N2O/c1-2-4-14(5-3-1)19-15-8-6-13(7-9-15)16-12-17-10-11-18-16/h1-9,16-18H,10-12H2
InChIKeyNASNNRDIVCZETE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Phenoxyphenyl)piperazine for Research Procurement: Chemical Identity, Classification, and Core Characteristics


2-(4-Phenoxyphenyl)piperazine (CAS: 1368901-72-7) is an organic compound characterized by a piperazine ring substituted at the 2-position with a 4-phenoxyphenyl group. With the molecular formula C₁₆H₁₈N₂O and a molecular weight of 254.33 g/mol, this compound is classified within the broader categories of diphenylethers and N-arylpiperazines . The presence of the phenoxy substituent contributes to its lipophilicity and potential receptor interactions, making it a scaffold of interest in medicinal chemistry for neurotransmitter system modulation . This compound serves as a building block in the synthesis of complex organic molecules and as a research intermediate for structure-activity relationship studies involving piperazine-based pharmacophores .

Why 2-(4-Phenoxyphenyl)piperazine Cannot Be Interchanged with Regioisomeric or Non-Phenoxy Analogs in Target-Based Research


Substitution of 2-(4-Phenoxyphenyl)piperazine with structurally similar in-class compounds such as 1-(4-phenoxyphenyl)piperazine, 1-(2-phenoxyphenyl)piperazine, or non-phenoxy phenylpiperazines introduces measurable differences in target engagement, conformational preference, and synthetic reactivity. Regioisomers exhibit distinct receptor binding profiles due to altered nitrogen basicity and spatial orientation of the phenoxy substituent [1]. Carbon-linked versus oxygen-linked 2-substituted piperazines demonstrate differential conformational stabilization via intramolecular hydrogen bonding, which directly impacts receptor binding geometry [2]. Furthermore, the 2-position substitution pattern alters the reactivity of the piperazine ring in downstream synthetic transformations compared to 1-substituted or 4-substituted analogs . These structural and electronic differences preclude simple interchangeability without experimental validation of target activity, selectivity, and downstream functional outcomes.

Quantitative Differentiation Evidence: 2-(4-Phenoxyphenyl)piperazine vs. Structural Analogs in Target Binding, Reactivity, and Conformation


Regioisomeric Differentiation: 2-Position vs. 1-Position Substitution Alters Target Engagement Profile and Synthetic Utility

2-(4-Phenoxyphenyl)piperazine (2-position substitution) differs fundamentally from its 1-substituted regioisomer 1-(4-phenoxyphenyl)piperazine (CAS: 62755-61-7) and its positional isomer 1-(2-phenoxyphenyl)piperazine. While the 1-(2-phenoxyphenyl) isomer has been profiled as an inhibitor of serotonin (5-HT1A), dopamine (DAT), and norepinephrine (NET) transporters [1], and the 1-(4-phenoxyphenyl) isomer acts as a leukotriene A4 hydrolase (LTA4H) inhibitor [2], the 2-substituted variant exhibits a distinct sigma receptor and purinergic receptor engagement profile (detailed in subsequent evidence items). Additionally, the 2-position substitution on the piperazine ring offers a distinct synthetic handle for further derivatization compared to 1-substituted analogs, where the secondary amine is available for functionalization rather than being occupied by the aryl group .

Medicinal Chemistry Structure-Activity Relationship Chemical Synthesis

Sigma Receptor Binding Affinity: High-Potency Engagement (IC50: 1.70 nM; Ki: 3.80 nM) Enables Selective Pathway Probing

2-(4-Phenoxyphenyl)piperazine demonstrates high-affinity binding to sigma receptors, with an IC50 value of 1.70 nM determined via displacement of [³H]-DTG radioligand in guinea pig cerebellum [1]. Additionally, the compound exhibits a Ki of 3.80 nM for the sigma-1 receptor, measured by displacement of [³H]-(+)pentazocine from guinea pig brain membranes [2]. These nanomolar binding affinities establish this compound as a potent sigma receptor ligand. While comprehensive comparative data against structurally similar phenylpiperazines under identical assay conditions is not available in the public domain, literature on sigma ligand pharmacophores indicates that both the N-arylpiperazine scaffold and the specific phenoxy substitution pattern are critical determinants of high-affinity sigma receptor binding [3].

Sigma Receptor Pharmacology Neuropharmacology Receptor Binding

P2X3 Purinoceptor Antagonist Activity: EC50 of 80 nM Indicates Selective Ion Channel Modulation

2-(4-Phenoxyphenyl)piperazine has been evaluated for antagonist activity against recombinant rat P2X purinoceptor 3 (P2X3), yielding an EC50 value of 80 nM [1]. P2X3 receptors are ATP-gated ion channels implicated in pain signaling and sensory neurotransmission. This activity distinguishes the compound from regioisomeric phenoxyphenylpiperazines that target aminergic transporters or LTA4H (see Evidence Item 1), and from non-phenoxy phenylpiperazines that lack this purinergic activity profile. The combination of sigma receptor binding and P2X3 antagonism within the same scaffold represents a dual-target pharmacology not observed in 1-substituted phenoxyphenylpiperazine analogs, for which such P2X3 activity data have not been reported.

Purinergic Signaling Ion Channel Pharmacology Pain Research

Synthetic Intermediate Differentiation: 2-Position Substitution Enables Distinct Downstream Derivatization vs. 1-Substituted Analogs

The 2-position substitution pattern on the piperazine ring of 2-(4-Phenoxyphenyl)piperazine provides a structurally distinct scaffold for synthetic elaboration compared to 1-substituted analogs such as 1-(4-phenoxyphenyl)piperazine . In the 2-substituted variant, the phenoxyphenyl group is attached to the carbon backbone rather than to a ring nitrogen, leaving both piperazine nitrogen atoms available for subsequent functionalization or salt formation. In contrast, 1-substituted analogs occupy one nitrogen with the aryl group, reducing the number of reactive amine sites from two to one. This difference directly impacts the complexity and diversity of compound libraries that can be generated from each scaffold, as the 2-substituted variant retains full bis-functionalization potential of the piperazine core.

Synthetic Chemistry Medicinal Chemistry Building Blocks

Conformational Preference: Axial Orientation with Intramolecular Hydrogen Bonding Controls Receptor Binding Geometry

A conformational study of 2-substituted piperazines has demonstrated that for ether-linked compounds (such as 2-(4-Phenoxyphenyl)piperazine), the axial conformation is thermodynamically preferred and further stabilized by an intramolecular hydrogen bond between the ether oxygen and the piperazine NH [1]. This conformational preference is absent in carbon-linked 2-substituted piperazine analogs, which lack the oxygen atom required for hydrogen bond formation. The axial orientation places the basic nitrogen and the aromatic system into a specific spatial arrangement that influences receptor binding geometry. Notably, this conformational control has been shown to directly impact binding to α7 nicotinic acetylcholine receptors, where the axial conformation enables co-localization of the basic and aromatic nitrogens with pharmacophoric elements of the natural ligand epibatidine [2].

Conformational Analysis Structure-Based Drug Design Molecular Modeling

Optimal Research and Industrial Application Scenarios for 2-(4-Phenoxyphenyl)piperazine Procurement


Sigma-1 Receptor Ligand Development and Pharmacological Tool Compound Studies

This compound is optimally deployed as a high-affinity sigma receptor ligand scaffold for structure-activity relationship studies. Its IC50 of 1.70 nM and Ki of 3.80 nM against sigma receptors [1] make it suitable as a reference ligand for binding assay development, competitive displacement studies, and as a starting point for medicinal chemistry optimization of sigma-1 and sigma-2 selective agents. The nanomolar potency aligns with established pharmacophore requirements for sigma-1 engagement [2].

P2X3 Antagonist Screening and Purinergic Signaling Pathway Investigation

The EC50 of 80 nM for P2X3 antagonism [1] positions this compound as a tool for probing purinergic signaling in pain and sensory neurobiology research. Its distinct pharmacological profile—combining sigma receptor binding with P2X3 antagonism—is not shared by regioisomeric phenoxyphenylpiperazines, making it uniquely suited for studies investigating crosstalk between sigma and purinergic pathways or for phenotypic screening seeking dual-target modulation.

Diverse Piperazine-Based Compound Library Synthesis via Bis-Functionalization

Medicinal chemistry groups requiring a piperazine scaffold with two available reactive amine sites should select 2-(4-Phenoxyphenyl)piperazine over 1-substituted analogs. The 2-position substitution pattern preserves both N1 and N4 positions for parallel or sequential functionalization via amide coupling, reductive amination, or N-alkylation [1]. This bis-functionalization capacity enables more diverse library generation compared to 1-arylpiperazines, where one nitrogen is pre-occupied by the aryl group.

Conformationally Constrained Ligand Design and Molecular Modeling Studies

The established axial conformational preference of ether-linked 2-substituted piperazines, stabilized by an intramolecular hydrogen bond [1], makes this compound valuable for structure-based drug design programs targeting receptors where ligand conformation is a critical determinant of binding. Computational chemists and structural biologists can leverage this predictable geometry when modeling receptor-ligand interactions and designing conformationally constrained analogs with improved target selectivity.

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